molecular formula C17H16ClNO B4538597 1-[(4-chlorophenyl)acetyl]-2-methylindoline

1-[(4-chlorophenyl)acetyl]-2-methylindoline

Cat. No. B4538597
M. Wt: 285.8 g/mol
InChI Key: LZVRJVPMCWVZDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 1-[(4-chlorophenyl)acetyl]-2-methylindoline often involves complex reactions that can include cyclization, acylation, and other strategies to introduce specific functional groups. For example, synthesis methods might utilize starting materials like 1-acetylindoxyl oxime, which upon treatment with certain reagents, can lead to rearrangement and the formation of chloro-iminoindoline derivatives Velezheva & Ryabova, 1990.

Molecular Structure Analysis

The molecular structure of compounds within this family is often analyzed through crystallography and spectroscopy. Structural analyses reveal how the arrangement of atoms and functional groups influences the overall geometry, electronic distribution, and intermolecular interactions. For instance, compounds with similar structures exhibit varying degrees of inclination between phenyl rings and the core structure, affecting their crystalline packing and hydrogen bonding patterns Mague et al., 2017.

Chemical Reactions and Properties

Chemical reactions involving 1-[(4-chlorophenyl)acetyl]-2-methylindoline and its analogs can include nucleophilic substitutions, where the chloro group is a leaving group, and the compound undergoes reactions with nucleophiles to form new bonds. These reactions can lead to the formation of various derivatives with potential biological activity Velezheva et al., 1992.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-10-14-4-2-3-5-16(14)19(12)17(20)11-13-6-8-15(18)9-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRJVPMCWVZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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